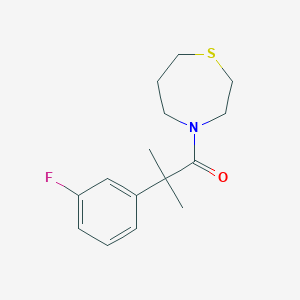
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-one, also known as Fluorophenmetrazine, is a synthetic compound that belongs to the family of amphetamine-like stimulants. It is a designer drug that is structurally similar to other stimulants such as amphetamine, methamphetamine, and cathinone. The compound has gained popularity among drug users due to its stimulant effects, which include increased energy, alertness, and euphoria. However,
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine involves the stimulation of the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system, which results in the stimulant effects of the compound. The release of these neurotransmitters is believed to be mediated by the inhibition of their reuptake into the presynaptic neuron.
Biochemical and Physiological Effects:
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine has been shown to have several biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood, which are indicators of increased metabolic activity. The compound has also been shown to increase the levels of certain hormones, such as cortisol and prolactin.
实验室实验的优点和局限性
One advantage of using 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine in lab experiments is its ability to stimulate the central nervous system, which can be useful in studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using the compound is its potential for abuse, which can lead to ethical concerns in research studies.
未来方向
There are several future directions for research on 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine. One possible direction is to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another direction is to study its effects on cognitive function and memory. Additionally, further research is needed to understand the long-term effects of the compound on the brain and the body.
合成方法
The synthesis of 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine is a complex process that involves several steps. The starting material for the synthesis is 3-fluorophenylacetone, which is reacted with thioacetamide to form 2-(3-fluorophenyl)-2-methyl-1,3-thiazolidine-4-one. This intermediate is then reacted with bromine to form 2-(3-fluorophenyl)-2-methyl-1-bromo-1,3-thiazolidine-4-one, which is finally reacted with methylamine to form 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine.
科学研究应用
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that the compound has stimulant effects similar to those of other amphetamine-like compounds. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation.
属性
IUPAC Name |
2-(3-fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNOS/c1-15(2,12-5-3-6-13(16)11-12)14(18)17-7-4-9-19-10-8-17/h3,5-6,11H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRDQWKNWTWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


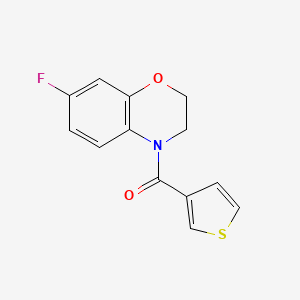
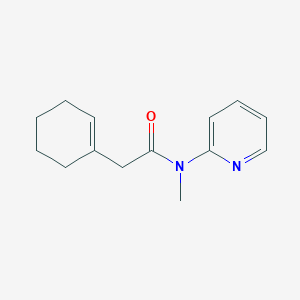
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)


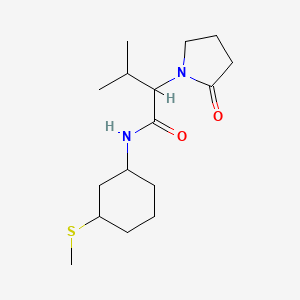
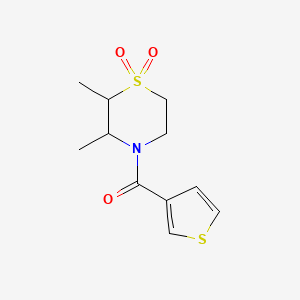
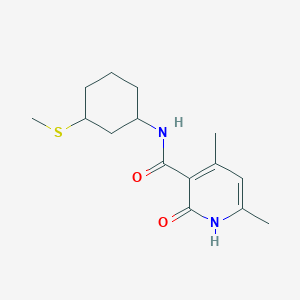
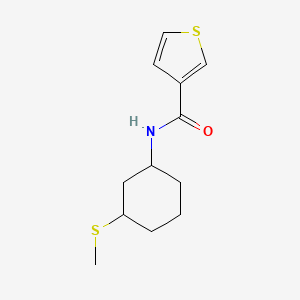
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)